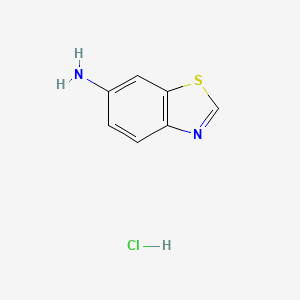

1,3-Benzothiazol-6-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H7ClN2S |

|---|---|

Molecular Weight |

186.66 g/mol |

IUPAC Name |

1,3-benzothiazol-6-amine;hydrochloride |

InChI |

InChI=1S/C7H6N2S.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,8H2;1H |

InChI Key |

SGVPWPBQPPZQOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)SC=N2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Benzothiazol 6 Amine Hydrochloride and Its Derivatives

Conventional Synthetic Routes to 1,3-Benzothiazol-6-amine Hydrochloride

The traditional and most prevalent method for synthesizing the 6-aminobenzothiazole (B108611) scaffold is a multi-step process that typically begins with a suitably substituted aniline (B41778). A common pathway involves the Jacobson-Hugershoff benzothiazole (B30560) synthesis or related condensation reactions.

A representative conventional synthesis starts with a p-substituted aniline, such as p-nitroaniline. This starting material is reacted with a thiocyanate (B1210189) salt, like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of bromine in a solvent such as acetic acid. acs.orgderpharmachemica.comresearchgate.net This reaction sequence first forms a thiourea (B124793) intermediate, which then undergoes oxidative cyclization to yield the 6-nitro-1,3-benzothiazole core.

The subsequent and crucial step is the reduction of the nitro group at the 6-position to an amino group. This transformation is typically achieved using standard reducing agents, such as iron powder in the presence of an acid like hydrochloric acid (Fe/HCl), tin(II) chloride (SnCl₂), or catalytic hydrogenation. nih.gov This reduction yields 1,3-benzothiazol-6-amine.

The final step to obtain the hydrochloride salt involves treating the 1,3-benzothiazol-6-amine with hydrochloric acid. This acid-base reaction protonates the basic amino group, forming the stable and often more crystalline this compound.

Another classical approach is the condensation of 2-amino-5-nitrothiophenol with various electrophiles like aldehydes, carboxylic acids, or their derivatives. ekb.egresearchgate.net Following the construction of the benzothiazole ring, the nitro group is reduced as described above.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Thiocyanation & Cyclization | p-nitroaniline, KSCN, Br₂, Acetic Acid | 6-nitro-1,3-benzothiazole |

| 2 | Nitro Group Reduction | Fe/HCl or SnCl₂ | 1,3-Benzothiazol-6-amine |

| 3 | Salt Formation | HCl | This compound |

Regioselective Synthesis and Functionalization Strategies

Regioselectivity in the synthesis of this compound derivatives is primarily dictated by the substitution pattern of the starting materials. The synthesis of the 6-amino isomer is a direct result of using a para-substituted aniline (e.g., p-nitroaniline or p-aminoacetanilide) as the precursor for the benzene (B151609) part of the benzothiazole ring. acs.org

For instance, the synthesis of methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate demonstrates regiocontrol through the use of specifically substituted methyl p-aminobenzoates. acs.org The cyclization reaction with potassium thiocyanate and bromine fixes the position of the substituents on the benzene ring. acs.org

Functionalization strategies often focus on the existing amino group at the C-6 position or the C-2 position if it is also an amine. The synthesis of derivatives with functional groups on the benzene ring is possible by starting with appropriately substituted nitro-derivatives. nih.govmdpi.com For example, after synthesizing the 6-nitro-2-aminobenzothiazole, the 2-amino group can be protected before the reduction of the nitro group. nih.govmdpi.com This allows for selective reactions at the newly formed 6-amino group. nih.govmdpi.com This stepwise approach ensures that derivatization occurs at the desired position, providing regioselective control over the final product's structure.

**2.3. Advanced Synthetic Approaches

Modern synthetic chemistry has introduced several advanced methodologies to overcome the limitations of conventional routes, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign syntheses for benzothiazole derivatives. bohrium.com These methods often involve the use of greener solvents, such as water or glycerol (B35011), which are non-toxic and biodegradable. rsc.orgnih.gov For example, an efficient synthesis of substituted benzothiazole-2-thiols has been achieved by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, avoiding the use of metals or ligands. rsc.org Another approach reports the catalyst-free synthesis of 2-arylbenzothiazoles in glycerol at ambient temperature, offering a one-pot and clean procedure. nih.gov The use of recyclable catalysts and minimizing waste are also key aspects of these green methodologies. bohrium.commdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzothiazoles. researchgate.netscispace.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. scispace.com This technique has been successfully applied to various steps in benzothiazole synthesis, including the condensation and cyclization reactions. For instance, the synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole (B160904) and aldehydes has been efficiently carried out under microwave irradiation, providing excellent yields in a short time. scispace.com Similarly, pyrimido[2,1-b] bohrium.commdpi.combenzothiazole derivatives have been synthesized from 2-aminobenzothiazole (B30445) using microwave assistance, demonstrating the technique's broad applicability. researchgate.net

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

| Schiff Base Formation | 2 hours | 8-10 minutes | From 38% to 76-80% scispace.com |

| Pyrimido[2,1-b] bohrium.commdpi.combenzothiazole Synthesis | Several hours | Shorter reaction time | Better yield researchgate.net |

A wide array of catalysts has been developed to improve the efficiency and selectivity of benzothiazole synthesis. These include both homogeneous and heterogeneous catalysts. Copper-catalyzed methods are particularly common, used for reactions such as the condensation of 2-aminobenzenethiols with nitriles or the cyclization of o-halophenyl isothiocyanates. mdpi.comorganic-chemistry.org Palladium catalysts (e.g., Pd/C) are employed in ligand-free cyclizations of o-iodothiobenzanilide derivatives under mild, room-temperature conditions. organic-chemistry.org

Other transition metals like ruthenium and nickel have also been shown to be effective. nih.gov For example, RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas, while Ni(II) salts are advantageous for similar reactions due to being cheaper and less toxic. nih.gov The development of reusable heterogeneous catalysts, such as SnP₂O₇, is also a significant advancement, aligning with green chemistry principles by allowing for easy separation and recycling. mdpi.com

Derivatization Strategies at the Amino Group and Benzothiazole Ring

The 1,3-benzothiazol-6-amine scaffold offers multiple sites for derivatization, primarily at the C-6 amino group and potentially at the C-2 position of the benzothiazole ring.

The exocyclic amino group at the 6-position is a common site for functionalization. It can readily undergo various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Formation of Schiff bases (Imines): Condensation with aldehydes or ketones. nih.govscispace.com

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates. nih.gov

These derivatizations are often performed on the 6-amino-2-substituted-benzothiazole core. A common strategy involves starting with a 6-nitro derivative, functionalizing the C-2 position (for example, with another amino group), protecting the C-2 amino group, reducing the C-6 nitro group, and finally reacting the newly formed C-6 amino group. nih.govmdpi.com

The benzothiazole ring itself can be functionalized, although this is often accomplished by incorporating the desired substituents into the precursors before the ring-forming cyclization reaction. For instance, using a substituted 2-aminothiophenol (B119425) or a substituted aniline will result in a correspondingly substituted benzothiazole ring. acs.org Direct electrophilic substitution on the pre-formed benzothiazole ring is less common and can lead to mixtures of isomers.

Advanced Spectroscopic and Analytical Characterization of 1,3 Benzothiazol 6 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 1,3-benzothiazol-6-amine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

In the ¹H NMR spectrum of benzothiazole (B30560) derivatives, aromatic protons typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. arabjchem.orgnih.gov The specific chemical shifts and coupling constants (J-values) are influenced by the substitution pattern on the benzene (B151609) ring. For a 6-amino substituted benzothiazole, the protons on the benzene ring would exhibit a characteristic splitting pattern. The amine protons (NH₂) themselves usually appear as a broad singlet. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the benzothiazole ring system have distinct chemical shifts. For instance, the carbon atom in the C=N bond of the thiazole (B1198619) ring is typically observed significantly downfield. Aromatic carbons resonate in the range of approximately 110-155 ppm, with their exact shifts depending on the attached substituents. arabjchem.orgias.ac.innih.gov

Table 1: Typical NMR Chemical Shifts (δ in ppm) for Benzothiazole Derivatives

| Atom Type | ¹H NMR Range (ppm) | ¹³C NMR Range (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | 110 - 140 |

| Amine N-H | Variable, often broad | - |

| Thiazole C=N | - | ~165 |

| Aromatic C-S | - | ~154 |

| Aromatic C-N | - | ~135 |

| Aromatic C-NH₂ | - | ~145 |

Note: Shifts are approximate and can vary based on solvent and specific molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed.

For 1,3-benzothiazol-6-amine hydrochloride, high-resolution mass spectrometry (HRMS) can be used to determine its elemental composition with high accuracy. nih.govias.ac.in The mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the protonated free amine (C₇H₆N₂S). The fragmentation pattern in MS/MS experiments provides a unique "molecular fingerprint." Common fragmentation pathways for benzothiazoles involve the cleavage of the thiazole ring and loss of substituents from the benzene ring. arabjchem.org This data is invaluable for identifying the compound in complex mixtures and for confirming the structure of newly synthesized derivatives. arabjchem.org

Table 2: Expected Mass Spectrometry Data for 1,3-Benzothiazol-6-amine

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | C₇H₆N₂S | 150.0252 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an effective tool for identifying the presence of specific functional groups. In the IR spectrum of 1,3-benzothiazol-6-amine, characteristic absorption bands would be observed for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), the C=N stretching of the thiazole ring (around 1630 cm⁻¹), and C-S stretching vibrations. researchgate.netderpharmachemica.com

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The benzothiazole ring system is a chromophore that absorbs UV radiation. The absorption spectra of benzothiazole derivatives typically show multiple bands in the UV region, corresponding to π→π* transitions within the conjugated aromatic system. nist.govresearchgate.net The position and intensity of these absorption maxima (λₘₐₓ) are sensitive to the substituents on the benzothiazole core and the solvent used. researchgate.net

Table 3: Key Spectroscopic Data for Benzothiazole Derivatives

| Spectroscopy Type | Feature | Typical Range |

|---|---|---|

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| IR | C=N Stretch (Thiazole) | ~1630 cm⁻¹ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

For derivatives of 1,3-benzothiazole, single-crystal X-ray diffraction studies have revealed that the fused ring system is nearly planar. researchgate.netresearchgate.net The analysis also elucidates the supramolecular architecture, showing how molecules are packed in the crystal lattice. Intermolecular interactions, such as hydrogen bonds (e.g., N-H···N) and π–π stacking interactions between the aromatic rings, play a crucial role in stabilizing the crystal structure. researchgate.netnih.gov While a specific crystal structure for this compound is not detailed in the provided sources, analysis of related compounds like 6-bromo-1,3-benzothiazol-2-amine shows how molecules can be linked by hydrogen bonds and other interactions to form complex three-dimensional networks. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of benzothiazole derivatives.

High Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is particularly effective for assessing the purity of synthesized compounds and for quantifying them in various matrices. nih.gov

Reverse-phase HPLC is the most common mode used for these types of molecules. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is usually performed using a UV detector set to a wavelength where the benzothiazole chromophore absorbs strongly. nih.gov The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of polar compounds like amines, derivatization may be required to increase volatility and thermal stability, preventing peak tailing and improving separation. However, when coupled with a mass spectrometer (GC-MS), it becomes a highly effective tool for identifying individual components within a mixture. rsc.org The NIST WebBook lists GC data for the parent benzothiazole compound, indicating its suitability for this analytical method. nist.gov GC-MS provides both the retention time from the GC and the mass spectrum from the MS, allowing for a high degree of confidence in compound identification. rsc.org

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed characterization of organic molecules like this compound and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide critical information on molecular weight, structure, purity, and quantification of analytes in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of polar and non-volatile compounds, making it highly suitable for this compound. The technique separates compounds based on their affinity for a stationary phase and a liquid mobile phase, followed by ionization and mass analysis.

Detailed Research Findings:

In the analysis of benzothiazole derivatives, reversed-phase liquid chromatography is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol, with additives like formic acid to improve peak shape and ionization efficiency. The retention of this compound would be influenced by its polarity and the specific chromatographic conditions.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically in positive ion mode due to the presence of the basic amine group, which is readily protonated. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by inducing fragmentation of the protonated molecule.

Below is a table illustrating typical LC-MS/MS parameters for the analysis of various benzothiazole derivatives. These parameters can serve as a starting point for developing a method for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Benzothiazole | 136 | 109 | 65 |

| 2-Methylbenzothiazole | 150 | 109 | 65 |

| 2-Methylthiobenzothiazole | 182 | 167 | 109 |

| 2-Mercaptobenzothiazole | 166 | 134 | 58 |

This data is illustrative and based on the analysis of related benzothiazole compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like aminobenzothiazoles, derivatization might be necessary to increase their volatility and thermal stability. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Detailed Research Findings:

Upon entering the mass spectrometer, typically using electron ionization (EI), the molecules are bombarded with electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is invaluable for structural identification.

The mass spectrum of the core benzothiazole structure shows a prominent molecular ion peak (M+) and characteristic fragment ions. For 1,3-Benzothiazol-6-amine, the fragmentation pattern would be influenced by the amino group at the 6-position.

The following table summarizes the key mass spectral data for benzothiazole and a closely related isomer, 2-aminobenzothiazole (B30445), which can provide insights into the expected fragmentation of 1,3-Benzothiazol-6-amine.

| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) and their Relative Intensities |

| Benzothiazole | C₇H₅NS | 135.19 | 135 (100%), 108 (30%), 82 (20%), 69 (25%), 63 (15%) |

| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 150 (100%), 108 (35%), 96 (20%), 69 (30%), 58 (15%) |

Data sourced from the NIST WebBook. nist.govarabjchem.org

The fragmentation of 1,3-Benzothiazol-6-amine would likely involve the stable benzothiazole ring system, with characteristic losses related to the thiazole ring and fragmentation influenced by the amino substituent on the benzene ring.

Computational Chemistry and in Silico Investigations of 1,3 Benzothiazol 6 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For benzothiazole (B30560) derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding molecular reactivity. mdpi.comnih.gov

Research on various benzothiazole derivatives using DFT at levels like B3LYP/6-311G(d,p) has provided detailed information on bond lengths, bond angles, and charge distributions. mdpi.comnih.gov These calculations help in comparing theoretically optimized structures with experimental data from techniques like X-ray crystallography. nih.gov Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity as electrons can be more easily excited to a higher energy state. mdpi.com

For instance, studies on substituted benzothiazoles have shown that the nature and position of substituent groups significantly influence the HOMO-LUMO gap. mdpi.com Electron-donating or withdrawing groups can alter the electron density distribution across the benzothiazole ring system, thereby modulating its electronic properties and reactivity. researchgate.netresearchgate.net DFT is also used to calculate global quantum chemical parameters such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), which help in predicting the molecule's behavior in chemical reactions. scirp.org Furthermore, Time-Dependent DFT (TD-DFT) is utilized to simulate electronic absorption spectra, predicting excitation energies and oscillator strengths, which are essential for understanding the optical properties of these compounds. scirp.orgnbu.edu.sa

| Parameter | Method/Basis Set | Findings for Benzothiazole Derivatives | Reference(s) |

| Optimized Geometry | B3LYP/6–311 G(d,p) | Comparison of calculated bond lengths/angles with experimental X-ray diffraction data. | nih.gov |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311G(d,p) | Varies with substituents; a lower gap (e.g., 4.46 eV for a CF3-substituted derivative) indicates higher reactivity. | mdpi.com |

| Electronic Properties | TD-DFT/IEFPCM | Calculation of excitation energies and oscillator strengths to simulate UV absorption spectra. | nbu.edu.sa |

| Reactivity Descriptors | DFT | Calculation of hardness, softness, and electrophilicity index to predict chemical behavior. | scirp.org |

| Vibrational Spectra | DFT | Simulation of IR spectra with complete assignment of vibrational frequencies. | nbu.edu.sa |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 1,3-benzothiazole derivatives, MD simulations are crucial for understanding their conformational flexibility and the stability of their interactions with biological targets, such as proteins and enzymes. biointerfaceresearch.comnih.gov

In drug design, MD simulations are often performed after molecular docking to validate the predicted binding pose of a ligand and to assess the stability of the ligand-receptor complex. rsc.orgnih.gov A typical simulation runs for nanoseconds, tracking the trajectory of the complex in a simulated physiological environment. nih.govrsc.org Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. nih.govnih.gov A stable complex will generally show low and converging RMSD values over the simulation period.

Other analyses include the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein, and the analysis of hydrogen bonds and other non-covalent interactions between the ligand and the receptor over time. nih.gov These simulations provide a dynamic picture of the binding event, revealing how the ligand and protein adapt to each other and the key intermolecular forces—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex. biointerfaceresearch.comnih.gov For example, MD simulations have been used to confirm the stability of benzothiazole-based inhibitors in the active site of enzymes like p56lck kinase and acetylcholinesterase, supporting their potential as therapeutic agents. biointerfaceresearch.comnih.gov

| Study Focus | Target Protein | Simulation Duration | Key Findings | Reference(s) |

| Inhibitor Stability | p56lck Kinase | Not Specified | Identified a benzothiazole-thiazole hybrid as a stable competitive inhibitor. | biointerfaceresearch.com |

| Complex Stability | SARS-CoV-2 Mpro / ACE2 | 100 ns | Confirmed the stability of benzimidazole (B57391) and benzothiazole derivatives in the binding pocket via RMSD analysis. | nih.gov |

| Binding Validation | EGFR Tyrosine Kinase | Not Specified | Showed that the EGFR protein becomes stable upon binding of proposed benzothiazole derivatives. | nih.gov |

| Binding Affinity | Human Serum Albumin (HSA) | Not Specified | Evaluated the stability of benzothiazole-profen hybrid complexes with HSA. | nih.gov |

| Inhibitor Interaction | Acetylcholinesterase | Not Specified | Analyzed interactions with critical amino acid residues and structural stability of benzothiazole inhibitors. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com For benzothiazole derivatives, QSAR models are developed to predict their therapeutic potential and to understand the structural features required for a specific biological effect, such as anticancer or antimicrobial activity. chula.ac.thbenthamdirect.com

To build a QSAR model, a dataset of benzothiazole analogs with known biological activities is used. benthamdirect.com Molecular descriptors, which are numerical values representing different physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic), are calculated for each compound. allsubjectjournal.combenthamdirect.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that correlates these descriptors with the observed biological activity. allsubjectjournal.comchula.ac.th

The predictive power of a QSAR model is evaluated using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred). benthamdirect.com A robust QSAR model can be used to predict the activity of new, unsynthesized benzothiazole derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net For example, QSAR studies on benzothiazole derivatives as p56lck kinase inhibitors revealed that subdivided surface area and partial charges were major contributing descriptors for their inhibitory activity. benthamdirect.com Similarly, group-based QSAR (GQSAR) has been used to identify how specific fragments of the benzothiazole scaffold contribute to anticancer activity, suggesting that hydrophobic groups at one position and aryl groups at another could enhance potency. chula.ac.th

| Activity Studied | Model Type | Key Descriptors | Statistical Significance | Reference(s) |

| Anticancer | G-QSAR | Hydrophilic Area, Chain Count | Model A showed significance with descriptors for hydrophilicity and ring counts. | chula.ac.th |

| p56lck Inhibition | 2D-QSAR | Subdivided Surface Area, Partial Charge | r² = 0.983, q² = 0.723, r²pred = 0.765 | benthamdirect.com |

| Anthelmintic | MLR | Not Specified | r² = 0.8004, q² = 0.6597 | allsubjectjournal.com |

| p56lck Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | CoMFA: q² = 0.710, r² = 0.966; CoMSIA: q² = 0.642, r² = 0.956 | ijpsr.com |

| H1-Antihistamine | Regression Analysis | Lipophilicity (log P) | Strong correlation found between chromatographic data and pharmacological activity. | nih.gov |

Molecular Docking Studies for Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. wjarr.com This method is extensively used to study benzothiazole derivatives by modeling their interactions with various biological targets, helping to elucidate their mechanism of action at a molecular level. nih.govijpbs.com

The process involves placing the 3D structure of the benzothiazole ligand into the binding site of a receptor whose structure has been experimentally determined (e.g., via X-ray crystallography and stored in the Protein Data Bank). wjarr.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. hilarispublisher.com The resulting docking score (often expressed in kcal/mol) provides a prediction of the strength of the ligand-receptor interaction, with lower scores generally indicating better binding. hilarispublisher.com

Docking studies on benzothiazole derivatives have been performed against a wide array of targets, including enzymes like dihydroorotase, p56lck, and HDAC8. biointerfaceresearch.comhilarispublisher.comnih.gov These studies not only predict binding affinity but also visualize the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site. nih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies, guiding the modification of the benzothiazole scaffold to enhance binding potency and selectivity. ijpbs.com

| Target Protein (PDB ID) | Software | Key Findings for Benzothiazole Derivatives | Reference(s) |

| DHPS Enzyme | Not Specified | Identified compounds formed arene-H interactions with Lys220 in the PABA pocket. | nih.gov |

| Human BACE-1 (3K5F) | Not Specified | A thiazoloquinazolinedione derivative showed the highest docking score (-6.8). | ijpbs.com |

| HDAC8 (1T69) | Maestro (Schrödinger) | A derivative linked to p-aminobenzoic acid had the lowest docking score (-9.460 kcal/mol). | hilarispublisher.com |

| GABA-AT (1OHV) | Molegro Virtual Docker | Several derivatives showed excellent mol dock scores (-104.23 to -121.56) compared to standard drugs. | wjarr.com |

| Dihydroorotase | Not Specified | Revealed hydrogen bond formation with active site residues LEU222 or ASN44. | nih.gov |

Cheminformatics and Data Mining Approaches for Benzothiazole Derivatives

Cheminformatics combines computational and informational techniques to address problems in chemistry, particularly in drug discovery. For benzothiazole derivatives, cheminformatics and data mining approaches are used to analyze large datasets of chemical compounds to identify new drug candidates and predict their properties. ijsrst.comresearchgate.net

A key application is virtual screening, where large chemical databases (e.g., eMolecules, ZINC) are computationally screened to find molecules containing the benzothiazole scaffold that are likely to bind to a specific biological target. nih.gov This process often starts with a similarity or substructure search to retrieve all compounds containing the core benzothiazole structure. nih.gov This initial library of thousands of compounds is then filtered using various criteria. For example, Lipinski's rule of five is often applied to filter for compounds with drug-like properties (e.g., appropriate molecular weight, lipophilicity, and number of hydrogen bond donors/acceptors). biointerfaceresearch.com

Further filtering can be done using molecular docking to screen the library against a target protein, retaining only those compounds that show promising binding scores. nih.gov Cheminformatics tools are also employed for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. In silico models are used to forecast the pharmacokinetic and toxicity profiles of benzothiazole derivatives, helping to identify and eliminate potentially problematic compounds early in the drug discovery pipeline. researchgate.net These data-driven approaches allow researchers to efficiently navigate vast chemical spaces and focus experimental efforts on a smaller, more promising set of molecules.

Reactivity and Mechanistic Chemistry of 1,3 Benzothiazol 6 Amine Hydrochloride

Reactions Involving the Amino Group at C-6 Position

The primary amino group at the C-6 position is a versatile functional handle, enabling a wide range of chemical modifications. Its reactivity is central to the derivatization of the 1,3-benzothiazole scaffold.

Acylation and Acetylation: The amino group readily undergoes acylation and acetylation to form the corresponding amides. For instance, N-acetylation of 2-aminobenzothiazoles can be achieved using acetic acid, providing an alternative to more sensitive reagents like acetic anhydride (B1165640) or acetyl chloride. umpr.ac.id This transformation is significant as the resulting amides are often key intermediates in the synthesis of more complex molecules. umpr.ac.idnih.gov For example, 6-substituted 2-aminobenzothiazoles can be acylated by polysubstituted benzoic acids to create benzamides. nih.gov Similarly, acylation of 2-amino-6-bromobenzothiazole (B93375) is a step towards further functionalization via cross-coupling reactions. nih.gov

Schiff Base Formation: Condensation of the C-6 amino group with various aromatic aldehydes leads to the formation of Schiff bases, also known as imines or azomethines. alayen.edu.iqjocpr.comijpbs.comresearchgate.net This reaction typically proceeds by refluxing the benzothiazole (B30560) derivative with the aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid or base. jocpr.comijpbs.com These Schiff bases are important precursors for the synthesis of other heterocyclic systems and have been explored for their diverse biological activities. alayen.edu.iqresearchgate.net

Diazotization and Subsequent Reactions: The primary amino group can be converted into a diazonium salt through treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly reactive and serves as a gateway to introduce a variety of other functional groups onto the benzene (B151609) ring via Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups. This pathway significantly broadens the synthetic utility of the 1,3-benzothiazol-6-amine core.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Acetylation | Acetic Acid | N-acetyl-1,3-benzothiazol-6-amine | Intermediate for further synthesis; alternative to sensitive acetylating agents. umpr.ac.id |

| Acylation | Acyl Halides, Carboxylic Acids | N-acyl-1,3-benzothiazol-6-amine | Creation of diverse benzamides. nih.gov |

| Schiff Base Formation | Aromatic Aldehydes | Imines (Azomethines) | Precursors for other heterocycles. jocpr.comijpbs.com |

| Diazotization | NaNO₂, HCl | Diazonium Salt | Versatile intermediate for introducing various functional groups. |

Ring-Opening and Ring-Closure Reactions of the Benzothiazole Nucleus

The benzothiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. Conversely, the formation of the benzothiazole nucleus, a ring-closure reaction, is a fundamental synthetic strategy.

Ring-Opening Reactions: Oxidative conditions can lead to the cleavage of the thiazole (B1198619) ring. For example, treatment of benzothiazole derivatives with reagents like magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents can result in an oxidative ring-opening, yielding acylamidobenzene sulfonate esters. scholaris.cascholaris.caresearchgate.net Mechanistic studies suggest that this transformation may proceed through the formation of a sulfonate ester intermediate, indicating that the thiazole ring opens prior to the full oxidation of the sulfur atom. scholaris.caresearchgate.net Nucleophile-induced ring-opening has also been observed; for example, 6-Nitrobenzothiazole reacts with methoxide (B1231860) ion, leading to a reversible ring cleavage. rsc.org Furthermore, some fused benzothiazine systems are known to undergo ring contraction to form benzothiazole derivatives under the action of nucleophiles. nih.govbeilstein-journals.org

Ring-Closure Reactions (Synthesis): The most prevalent method for constructing the benzothiazole nucleus is the condensation of an o-aminothiophenol with a carboxylic acid or its derivatives (such as esters, acyl chlorides, or nitriles). nih.govdoaj.orgmdpi.com This reaction is often catalyzed by acids like polyphosphoric acid (PPA). nih.gov Another common route involves the oxidative cyclization of o-aminothiophenols with aldehydes. nih.govrsc.org Various green chemistry approaches have been developed for these syntheses, utilizing methods like microwave irradiation and visible-light-promoted reactions to improve efficiency and reduce environmental impact. doaj.orgnih.gov

Cross-Coupling Reactions and Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and benzothiazole derivatives are excellent substrates for these transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide or triflate. wikipedia.org Halogenated benzothiazoles, such as 2-amino-6-bromobenzothiazole, are frequently used as substrates. nih.gov These compounds can be coupled with various aryl boronic acids or esters in the presence of a palladium(0) catalyst to synthesize 6-arylbenzothiazole derivatives. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields, even with sterically hindered substrates. nih.gov Ligand-free conditions have also been developed, where the nitrogen atom of the benzothiazole ring may act as a ligand for the palladium catalyst. nih.govwisdomlib.org

Mizoroki-Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Benzothiazole derivatives can participate in this reaction, typically at the C-2 position, to introduce alkenyl substituents. mdpi.com The reaction of benzothiazoles with acrylates or styrenes, catalyzed by systems like Pd(OAc)₂ with 1,10-phenanthroline, leads to C-2 substituted products. mdpi.com

These cross-coupling strategies are pivotal for elaborating the benzothiazole scaffold, allowing for the attachment of various aryl and vinyl groups, which is crucial for building molecules with specific electronic or biological properties. hpu2.edu.vn

| Reaction | Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Amino-6-bromobenzothiazole | Aryl Boronic Acids/Esters | Pd(0) complexes (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Amino-6-arylbenzothiazoles. nih.govresearchgate.net |

| Mizoroki-Heck Reaction | Benzothiazole | Alkenes (e.g., Styrene, Acrylates) | Pd(OAc)₂, Ligand (e.g., 1,10-phenanthroline) | 2-Alkenylbenzothiazoles. mdpi.com |

Electrophilic and Nucleophilic Substitution Reactions on the Benzene and Thiazole Rings

The benzothiazole ring system is subject to both electrophilic and nucleophilic substitution, with the regioselectivity influenced by the existing substituents and the inherent electronic nature of the fused rings.

Electrophilic Aromatic Substitution: The benzene portion of the benzothiazole nucleus can undergo electrophilic substitution reactions such as nitration and halogenation. The C-6 amino group in 1,3-benzothiazol-6-amine is a strong activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the positions ortho to the amino group (C-5 and C-7), provided these positions are not sterically hindered. The thiazole ring is generally electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.

Nucleophilic Aromatic Substitution: The thiazole ring, particularly the C-2 position, is susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. However, the benzene ring is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups (like a nitro group) or in the presence of a good leaving group (like a halogen). acs.org For instance, polyhaloanilines bearing an ortho halogen can undergo smooth nucleophilic aromatic substitution with sulfur nucleophiles, which can then cyclize to form benzothiazole derivatives. acs.org

Fused Heterocycle Formation and Scaffold Modifications

1,3-Benzothiazol-6-amine is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The amino group and the endocyclic nitrogen of the thiazole ring provide reactive sites for annulation reactions, where additional rings are built onto the existing benzothiazole framework.

A common strategy involves reacting a 2-aminobenzothiazole (B30445) derivative with bifunctional reagents. For example, condensation reactions with compounds like dimedone and aromatic aldehydes can lead to the formation of fused pyrimidine (B1678525) rings, resulting in structures like 4H-pyrimido[2,1-b]benzothiazoles. ijcrt.org Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents can be used to construct fused quinazolinone structures, leading to benzothiazolo[2,3-b]quinazolinones. ijcrt.orgrjptonline.org These reactions often proceed through an initial condensation involving the exocyclic amino group, followed by an intramolecular cyclization. Such scaffold modifications are a powerful method for generating novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry. ijcrt.orgresearchgate.net

Mechanistic Insights into Molecular and Cellular Interactions of 1,3 Benzothiazol 6 Amine Hydrochloride Derivatives

Molecular Recognition and Binding Mechanisms (e.g., enzyme inhibition, receptor binding)

Derivatives of 1,3-Benzothiazol-6-amine hydrochloride have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of interactions with biological targets. Their mechanisms of action often involve precise molecular recognition and binding events, leading to the modulation of key proteins such as enzymes and receptors.

A primary mechanism through which these derivatives exert their effects is enzyme inhibition. Notably, the benzothiazole (B30560) core is a privileged structure for targeting protein kinases. For instance, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation. rsc.org Molecular docking studies suggest that these compounds bind to the ATP-binding site of the kinase domain, preventing the downstream signaling cascades that promote tumor growth. rsc.org Similarly, other benzothiazole derivatives have shown inhibitory activity against PI3Kγ (Phosphoinositide 3-kinase gamma), another crucial enzyme in cell signaling pathways related to cancer. acs.orgnih.gov

Beyond the realm of kinases, these compounds have been investigated as inhibitors of other enzyme classes. For example, specific derivatives have been shown to inhibit human DNA topoisomerase IIα, an enzyme critical for DNA replication and chromosome organization. researchgate.netbilkent.edu.tr Mechanistic studies revealed that some of these compounds act as DNA minor groove-binding agents that subsequently inhibit the enzyme's function, rather than acting as DNA intercalators or topoisomerase poisons. researchgate.netbilkent.edu.tr

In the context of neurodegenerative diseases, benzothiazole derivatives have been designed as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), which are key targets in the management of Alzheimer's disease.

While enzyme inhibition is a dominant mechanism, receptor binding also plays a role. Some benzothiazole-based compounds have been evaluated for their interaction with receptors such as the histamine (B1213489) H3 receptor. nih.gov Furthermore, computational and experimental studies have explored the binding of benzothiazole derivatives to proteins like lysozyme, indicating that interactions are often stabilized by hydrophobic, pi-pi stacking, and T-shaped interactions with aromatic amino acid residues like tryptophan. mdpi.com

Table 1: Enzyme Inhibition by 1,3-Benzothiazole Derivatives

| Derivative Class | Target Enzyme | Observed Effect | IC50 / Activity Value |

|---|---|---|---|

| Pyrazole-benzothiazoles | Anticancer Target | Potent anti-proliferative activity | 2.23 - 3.75 µM (MCF-7, HepG2) nih.gov |

| 2-Arylbenzothiazoles | Anticancer Target | Antiproliferative activity | Low micromolar concentrations mdpi.com |

| Amidinobenzothiazoles | Anticancer Target | Antiproliferative effect | Noticeable on several tumor lines acs.org |

| Benzothiazole-Thioureas | Anticancer Target | Potent cytotoxicity | GI50 = 71.8 nM (HOP-92) tandfonline.comnih.gov |

| Benzothiazole Tosylates | DNA Topoisomerase IIα | Potent inhibition | IC50 = 39 nM researchgate.netbilkent.edu.tr |

| Benzothiazole-Piperazines | PI3Kγ | Enzyme inhibition | 47-48% inhibition at 100 µM acs.orgnih.gov |

In Vitro Cellular Pathway Modulation (e.g., apoptosis induction, cell cycle effects)

The molecular interactions of 1,3-benzothiazole-6-amine derivatives translate into significant modulation of cellular pathways, as demonstrated in numerous in vitro studies. A predominant cellular outcome observed is the induction of apoptosis, or programmed cell death, in cancer cells.

Several novel benzothiazole derivatives have been shown to trigger apoptosis through the mitochondria-mediated intrinsic pathway. frontiersin.orgnih.gov This process is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death. nih.gov One specific derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer cells via this mitochondrial pathway, which was also linked to an increase in reactive oxygen species (ROS). frontiersin.org

In addition to apoptosis, these compounds can influence the cell cycle. Studies have shown that certain benzothiazole derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. frontiersin.orgnih.gov For example, compound B7, a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, was found to induce cell cycle arrest in A431 and A549 cancer cell lines. frontiersin.orgnih.gov Similarly, novel 1,3-thiazole analogues have been reported to cause cell cycle arrest in the S and pre-G1 phases in breast cancer cells (MCF-7). mdpi.com

Furthermore, benzothiazole derivatives can modulate critical cell signaling pathways that govern cell survival and proliferation. Western blot analyses have confirmed that compounds like B7 can inhibit the phosphorylation of key proteins in the AKT and ERK signaling pathways in cancer cells. frontiersin.orgnih.gov The inhibition of these pathways disrupts signals that promote cell growth and survival, contributing to the observed anti-proliferative effects.

Table 2: In Vitro Cellular Effects of Selected Benzothiazole Derivatives

| Compound | Cell Line(s) | Cellular Effect | Key Pathway Modulated |

|---|---|---|---|

| YLT322 | HepG2 (Liver Cancer) | Apoptosis Induction | Mitochondrial Pathway (Bax/Bcl-2, Caspase-9/3) nih.gov |

| B7 | A431, A549 (Skin, Lung Cancer) | Apoptosis & Cell Cycle Arrest | AKT and ERK Signaling Inhibition frontiersin.orgnih.gov |

| Compound 8l | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Concentration-dependent apoptosis nih.gov |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells | Apoptosis Induction | ROS-Mitochondrial Pathway frontiersin.org |

Interactions with Biological Macromolecules (e.g., DNA, proteins)

The biological activity of 1,3-benzothiazole-6-amine derivatives is fundamentally linked to their ability to interact directly with essential biological macromolecules, namely DNA and proteins.

Several studies have focused on the interaction between benzothiazole derivatives and DNA. Metal complexes of benzothiazole Schiff bases, for instance, have been shown to bind to calf thymus DNA (CT-DNA) primarily through an intercalative mode. researchgate.netnih.gov This type of interaction, where the molecule inserts itself between the base pairs of the DNA double helix, is often confirmed using techniques like electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. researchgate.netnih.gov Such binding can disrupt DNA replication and transcription, leading to cytotoxic effects. Beyond intercalation, some derivatives have been identified as DNA minor groove binders. researchgate.netbilkent.edu.tr This interaction is more sequence-specific and can also interfere with DNA-protein interactions and cellular processes. These interactions are potent enough to lead to the effective cleavage of supercoiled plasmid DNA, demonstrating a direct impact on DNA integrity. researchgate.netnih.gov

The interaction with proteins is another critical aspect of their mechanism. As discussed in section 6.1, the benzothiazole scaffold readily binds to the active sites of various enzymes. acs.orgnih.govresearchgate.netbilkent.edu.tr Beyond enzyme inhibition, the binding of these derivatives to other proteins has been explored. A detailed study combining computational analysis and experimental methods investigated the interaction between a benzothiazole derivative and the protein lysozyme. mdpi.com The findings indicated that the binding is driven by hydrophobic interactions and pi-pi T-shaped contacts with aromatic amino acid residues, particularly tryptophan, within the protein's binding site. mdpi.com This demonstrates that the benzothiazole core can effectively interact with biomolecules beyond catalytic sites, suggesting a broader potential for modulating protein function. mdpi.com

Structure-Activity Relationship (SAR) Analysis for Mechanistic Elucidation

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are crucial for understanding how the chemical structure of 1,3-benzothiazole-6-amine derivatives influences their biological activity and mechanism of action. These studies provide insights into the key molecular features required for potent and selective interactions with biological targets.

The benzothiazole nucleus itself is a critical pharmacophore, but its activity is highly modulated by the nature and position of its substituents. rsc.orgresearchgate.net The C2 position of the thiazole (B1198619) ring is a frequent point of modification and is often crucial for activity. researchgate.net For example, in a series of PI3K/mTOR inhibitors, the presence of a morpholine (B109124) group at the 2-position of the benzothiazole was found to be essential for significant antitumor efficacy. rsc.org

Substitutions on the fused benzene (B151609) ring also play a significant role. Halogen atoms, such as chlorine or fluorine, at various positions can enhance anticancer activity. tandfonline.comnih.gov A dichlorophenyl group attached to a chlorobenzothiazole core resulted in a compound with potent activity against non-small cell lung cancer. tandfonline.comnih.gov The addition of trifluoromethyl groups on aromatic rings attached to the benzothiazole scaffold is generally well-tolerated by target enzymes and can influence activity. nih.gov

QSAR studies have provided more quantitative insights. For instance, a QSAR analysis of benzothiazole derivatives as H3-receptor antagonists revealed that improving potency would require replacing the benzothiazole moiety with less bulky, more flexible, and less lipophilic structures to allow for better electronic interactions with the binding site. nih.gov Another GQSAR (Group-based QSAR) study on anticancer benzothiazoles indicated that the presence of hydrophobic groups at one position (R1) and aryl or heteroaryl groups at another (R2) would likely increase the anticancer potential. chula.ac.th These analyses highlight the importance of physicochemical properties like hydrophobicity, molecular polarizability, and the spatial distribution of pharmacophores for biological activity. acs.orgchula.ac.th

Table 3: Key SAR Findings for Benzothiazole Derivatives

| Structural Feature/Modification | Position | Impact on Activity | Example Target/Activity |

|---|---|---|---|

| Benzothiazole Ring | Core | Critical for activity and selectivity | PI3K/mTOR Inhibition rsc.org |

| Morpholine Group | 2-position | Required for significant antitumor efficacy | PI3K/mTOR Inhibition rsc.org |

| Hydrophobic Groups | R1 fragment | Potentiates anticancer activity | GQSAR Model for Anticancer Activity chula.ac.th |

| Aryl/Heteroaryl Groups | R2 fragment | Increases anticancer potential | GQSAR Model for Anticancer Activity chula.ac.th |

| Dichlorophenyl Moiety | Attached to core | Potent anticancer activity | Non-small cell lung cancer tandfonline.comnih.gov |

| Trifluoromethyl Groups | Aromatic rings | Well-tolerated by target enzymes | sEH/FAAH Inhibition nih.gov |

Applications As a Synthetic Intermediate and in Material Science

1,3-Benzothiazol-6-amine Hydrochloride in Organic Synthesis

As a primary aromatic amine, 1,3-benzothiazol-6-amine (the free base of the hydrochloride salt) is a key precursor in numerous organic transformations. Its amino group at the 6-position provides a reactive site for constructing more complex molecular architectures. This versatility allows for its use in synthesizing a range of derivatives, including dyes, Schiff bases, and various substituted compounds. ontosight.aicymitquimica.com

One of the most significant applications is in the synthesis of azo dyes. Through a diazotization reaction, the primary amino group is converted into a highly reactive diazonium salt. This intermediate can then be coupled with electron-rich aromatic compounds, such as phenols and naphthols, to produce intensely colored azo compounds. sigmaaldrich.comisca.me These dyes are of interest for their potential use in textiles and other coloring applications due to the extended conjugation provided by the benzothiazole (B30560) and azo moieties. isca.meinternationaljournalcorner.com

Furthermore, the amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). rjpbcs.comresearchgate.net This reaction is a fundamental step in building larger molecules and serves as a pathway to various heterocyclic systems and biologically active compounds. The reactivity of 1,3-benzothiazol-6-amine also extends to acylation and sulfonylation reactions, allowing for the synthesis of amide and sulfonamide derivatives, which are common scaffolds in medicinal chemistry. nih.govnih.gov

Integration into Polymeric Structures and Advanced Materials

The benzothiazole moiety is known to impart desirable properties such as high thermal stability and specific optoelectronic characteristics to materials. Consequently, 1,3-benzothiazol-6-amine and its derivatives are valuable monomers for the synthesis of high-performance polymers.

A notable application is the production of benzothiazole-polyamides. A derivative, 2-aminobenzothiazole-6-carbonyl chloride hydrochloride, can undergo a self-condensation polymerization reaction to form a homopolymer. google.com In this process, the amine group of one monomer reacts with the acyl chloride group of another, creating a robust amide linkage. The resulting polyamide incorporates the benzothiazole ring directly into its backbone. These polymers are recognized for their excellent mechanical properties and thermal stability, making them suitable for applications requiring durable materials, such as specialty fibers and films. google.com

Design of Fluorescent Probes and Chemical Sensors

The benzothiazole core is an excellent fluorophore, characterized by good photostability and a large Stokes shift, which are advantageous for developing fluorescent sensors. mdpi.com The 6-amino position on the benzothiazole ring serves as a crucial and versatile attachment point for designing probes that can selectively detect various analytes. researchgate.net

The amino group can be chemically modified to link the benzothiazole fluorophore to a specific recognition unit (receptor) for a target analyte, such as a metal ion, anion, or biologically relevant small molecule. nih.govresearchgate.net This modular design allows for the creation of highly selective sensors. The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET). For instance, a recognition event can trigger a change in the electronic properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com Derivatives of benzothiazole have been successfully used to create probes for detecting species like copper (Cu²⁺), zinc (Zn²⁺), and various biothiols. mdpi.comnih.gov

The 6-amino group can also be part of a "push-pull" system, where it acts as an electron-donating group in conjunction with an electron-withdrawing group elsewhere on the molecule. This configuration can enhance the sensitivity of the probe to its environment and is a common strategy in the design of sensors for detecting protein aggregates, such as those implicated in neurodegenerative diseases. nih.gov

Future Research Directions and Emerging Trends in 1,3 Benzothiazol 6 Amine Hydrochloride Chemistry

The landscape of chemical synthesis and application is continually evolving, driven by the dual needs for innovation and sustainability. For a compound as versatile as 1,3-Benzothiazol-6-amine hydrochloride, future research is poised to unlock even greater potential. The following sections outline key areas where scientific inquiry is heading, from environmentally conscious manufacturing to the design of novel molecules with tailored functionalities and the exploration of entirely new applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Benzothiazol-6-amine hydrochloride, and how are they experimentally determined?

- Answer: The compound’s physicochemical properties, such as melting point (2°C), boiling point (231°C), and density (1.246 g/cm³), are typically characterized using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and gas pycnometry. Purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity .

Q. What synthetic routes are commonly employed for this compound?

- Answer: A standard approach involves cyclization reactions of substituted anilines with sulfur-containing reagents. For example, thiourea derivatives may undergo condensation with halogenated intermediates under acidic conditions, followed by hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can assess degradation pathways, with analysis via Fourier-transform infrared spectroscopy (FTIR) to detect structural changes .

Advanced Research Questions

Q. How can computational modeling guide the design of 1,3-Benzothiazol-6-amine derivatives for targeted bioactivity?

- Answer: Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking against protein targets (e.g., kinases or microbial enzymes) identifies binding affinities, while quantitative structure-activity relationship (QSAR) models correlate substituent effects with antimicrobial or anticancer activity .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

- Answer: Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Meta-analyses of published datasets can identify confounding variables like solvent effects or impurity profiles .

Q. How is this compound utilized in radiopharmaceutical development?

- Answer: The benzothiazole core serves as a chelating scaffold for radionuclides (e.g., ⁹⁹ᵐTc) in single-photon emission computed tomography (SPECT). Radiolabeling efficiency is optimized using ligand-exchange reactions, with purity assessed via radio-TLC and stability tested in serum matrices .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Answer: Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies. Plasma pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are quantified via LC-MS/MS, while tissue distribution is tracked using radiolabeled analogs. Metabolite identification employs high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation .

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic intermediates of this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity in cyclization steps.

- X-ray Crystallography: Resolves crystal structure ambiguities (e.g., using SHELXL for refinement) .

- Elemental Analysis: Validates stoichiometry of the hydrochloride salt (C:H:N:S:Cl ratio).

Q. How can researchers mitigate toxicity risks during handling?

- Answer: Follow OSHA guidelines for personal protective equipment (PPE), including nitrile gloves and fume hoods. Acute toxicity is assessed via zebrafish embryo assays (LC₅₀ determination), while genotoxicity is evaluated using Ames tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.